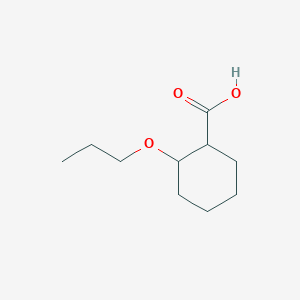
2-propoxycyclohexane-1-carboxylic acid, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propoxycyclohexane-1-carboxylic acid, mixture of diastereomers, is a chemical compound characterized by the presence of a propoxy group attached to a cyclohexane ring, which in turn is bonded to a carboxylic acid group. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This mixture can exhibit different physical and chemical properties compared to its individual stereoisomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-propoxycyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with propyl alcohol in the presence of an acid catalyst to form 2-propoxycyclohexanone. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a base to yield the desired carboxylic acid. The reaction conditions often include elevated temperatures and pressures to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of 2-propoxycyclohexane-1-carboxylic acid may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity towards the desired diastereomers is also common. Purification of the product typically involves crystallization or chromatography techniques to separate the diastereomers.
Analyse Chemischer Reaktionen
Types of Reactions
2-propoxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-propoxycyclohexanone or 2-propoxycyclohexanal.
Reduction: Formation of 2-propoxycyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-propoxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-propoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ethoxycyclohexane-1-carboxylic acid
- 2-butoxycyclohexane-1-carboxylic acid
- 2-methoxycyclohexane-1-carboxylic acid
Uniqueness
2-propoxycyclohexane-1-carboxylic acid is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-propoxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
VVPDCBWGYNXPEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1CCCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


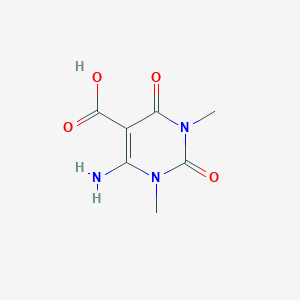
![Tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15308129.png)

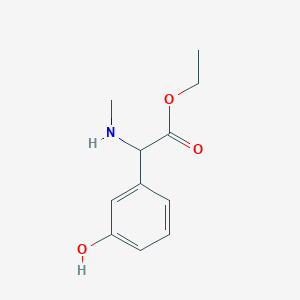

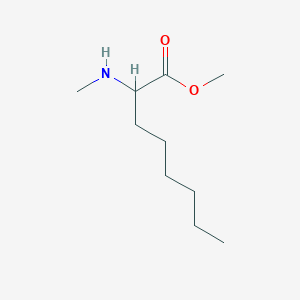
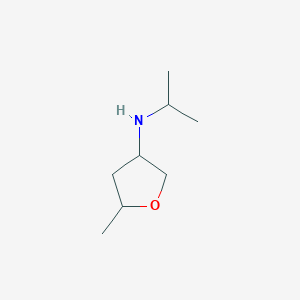



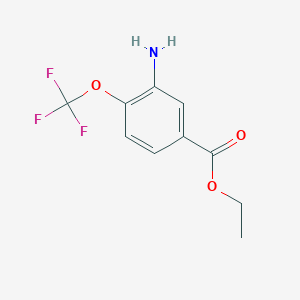
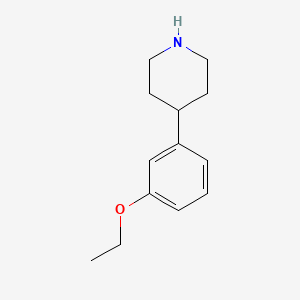
![1-[({6-Fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15308204.png)

